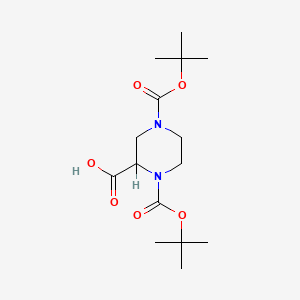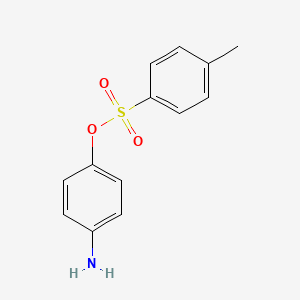
4-Aminophenyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Aminophenyl 4-methylbenzenesulfonate” is a sulfonamide derivative . It has a linear formula of CH3C6H4SO2NHC6H4NH2 and a molecular weight of 262.33 . It has been reported to crystallize in an asymmetric unit containing two independent molecules, having V-shaped conformations .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties were synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of “this compound” involves a significant degree of charge redistribution where electronic charge transfer mainly occurs from the amino to the sulfonyl group . This results in the shortening of C–N and C–S distances and an increase in the quinoid character of the phenylene group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, related compounds have been evaluated for their reactivity. For example, 4-methylbenzenesulfonate ionic liquid derivatives were evaluated for mild steel corrosion inhibition in a 1.0 M hydrochloric acid solution .科学的研究の応用
Synthesis and Chemical Properties
4-Aminophenyl 4-methylbenzenesulfonate serves as a fundamental compound in chemical synthesis. For instance, Pan et al. (2020) demonstrated the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a three-step procedure, highlighting its utility in complex chemical syntheses (Pan et al., 2020). Additionally, the work of Freeman and Kim (1991) showed that aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to yield various thiazoles and pyrimidines, demonstrating its versatility in producing diverse chemical structures (Freeman & Kim, 1991).
Application in Materials and Industrial Processes
In the realm of materials science and industrial processes, compounds related to this compound have shown significant utility. Ehsani, Moshrefi, and Ahmadi (2015) investigated the corrosion inhibitory properties of a synthesized derivative on Aluminum in an acidic medium, highlighting its potential application in corrosion prevention (Ehsani, Moshrefi, & Ahmadi, 2015).
Environmental Applications
In environmental science, this compound has been studied for its biodegradability. Wang et al. (2009) researched the degradation of 4-Aminobenzenesulfonate, a related compound, by Pannonibacter sp. strain W1, indicating its potential in bioremediation processes (Wang et al., 2009).
Pharmaceutical and Biomedical Research
In the field of pharmaceutical and biomedical research, derivatives of this compound can be crucial. Li et al. (2014) reported the discovery of a tetracyclic quinoxaline derivative, a potent multifunctional drug candidate for treating neuropsychiatric and neurological disorders, derived from a similar compound (Li et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-aminophenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDKLDVRGQPLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

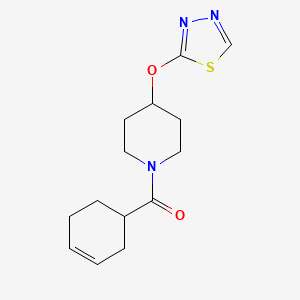
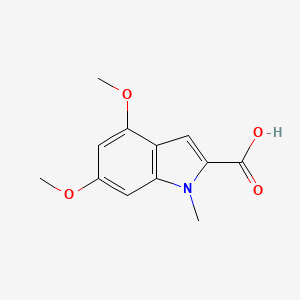
![2-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2651195.png)
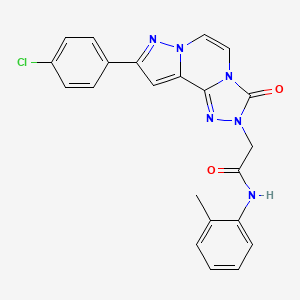
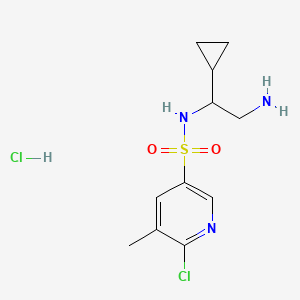
![(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2651198.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2651204.png)
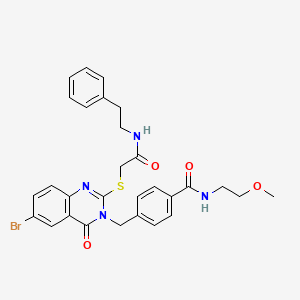
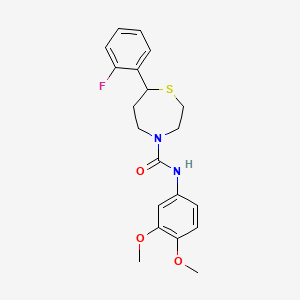

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)
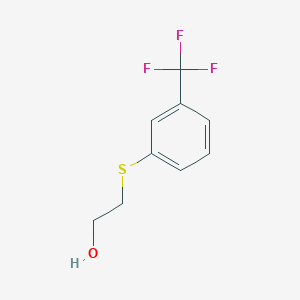
![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651215.png)
